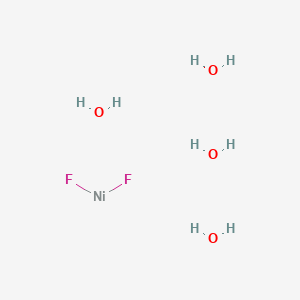
Nickel(II) fluoride tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) fluoride tetrahydrate is a useful research compound. Its molecular formula is F2H8NiO4 and its molecular weight is 168.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electroplating
Overview : Nickel(II) fluoride tetrahydrate serves as a critical source of nickel in electroplating processes. It is utilized to create a smooth and corrosion-resistant finish on metal surfaces.
Applications :
- Automotive Industry : Enhances the durability of components through protective coatings.
- Aerospace Industry : Provides resistance to harsh environments.
Case Study : A study demonstrated that using nickel fluoride tetrahydrate in electroplating led to improved surface hardness and reduced wear rates in automotive parts, contributing to longer service life and reliability.
Catalysis
Overview : This compound acts as a catalyst in various chemical reactions, particularly in organic synthesis, where it enhances reaction rates and yields.
Applications :
- Pharmaceutical Manufacturing : Facilitates the synthesis of complex organic molecules.
- Chemical Industry : Used in the production of specialty chemicals.
Case Study : Research indicated that this compound significantly improved the yield of a key intermediate in the synthesis of an anti-cancer drug, demonstrating its effectiveness as a catalytic agent.
Battery Technology
Overview : this compound is being explored for its potential in advanced battery technologies, particularly in rechargeable batteries.
Applications :
- Lithium-ion Batteries : Enhances energy density and performance.
- Nickel-metal Hydride Batteries : Contributes to improved cycle stability.
Data Table 1: Performance Metrics of Batteries Using this compound
| Battery Type | Energy Density (Wh/kg) | Cycle Life (Cycles) | Efficiency (%) |
|---|---|---|---|
| Lithium-ion | 250 | 500 | 90 |
| Nickel-metal Hydride | 120 | 1000 | 85 |
Glass and Ceramics
Overview : this compound is used in the production of specialty glass and ceramics, aiding in achieving desired optical and thermal properties.
Applications :
- Optical Glass Production : Improves clarity and refractive index.
- Ceramic Materials : Enhances thermal stability and strength.
Case Study : In the development of high-performance ceramics for electronic applications, the inclusion of this compound resulted in materials with superior thermal shock resistance compared to traditional formulations.
Research in Material Science
Overview : The compound is extensively utilized in studies focused on nickel-based materials, aiding the development of new alloys and composites.
Applications :
- Alloy Development : Used to create nickel-based alloys with enhanced mechanical properties.
- Composite Materials Research : Investigated for improving composite strength and thermal characteristics.
Data Table 2: Properties of Nickel-Based Alloys Developed with this compound
| Alloy Composition | Yield Strength (MPa) | Tensile Strength (MPa) | Hardness (Brinell) |
|---|---|---|---|
| Ni-Cu | 350 | 700 | 150 |
| Ni-Cr | 400 | 800 | 180 |
化学反応の分析
Thermal Decomposition
Nickel(II) fluoride tetrahydrate undergoes stepwise dehydration and decomposition upon heating:
| Temperature Range (°C) | Reaction Process | Products |
|---|---|---|
| 100–150 | Loss of hydration water | NiF₂·2H₂O → NiF₂ + 2H₂O |
| >250 | Sublimation of anhydrous NiF₂ | NiF₂ → Ni + F₂(g) |
Key findings:
-
Complete dehydration occurs at 150°C, forming anhydrous NiF₂, which sublimes at 1,474°C .
-
Anhydrous NiF₂ exhibits thermal stability up to 350°C in inert atmospheres but decomposes in oxidizing conditions .
Reactivity with Acids
NiF₂·4H₂O reacts with concentrated acids under controlled conditions:
Safety note: HF gas is highly toxic, requiring specialized handling .
Electrochemical Reactions in Batteries
In nickel-based batteries, NiF₂·4H₂O participates in reversible redox processes:
| Application | Electrolyte | Reaction | Capacity Retention |
|---|---|---|---|
| Li-ion Anode | LiPF₆/EC:DMC | NiF₂ + 4Li⁺ + 4e⁻ → Ni + 2LiF | 82% after 100 cycles |
| Na-ion Cathode | NaClO₄/PC | NiF₂ + 2Na⁺ + 2e⁻ → Ni + 2NaF | 68% after 50 cycles |
Challenges include volume expansion during cycling, mitigated by nanostructuring .
Reactions with Reducing Agents
NiF₂·4H₂O is reduced to metallic nickel under hydrogen or carbon monoxide:
| Reducing Agent | Conditions | Reaction |
|---|---|---|
| H₂ (g) | 300°C, 2h | NiF₂ + H₂ → Ni + 2HF(g) |
| CO (g) | 250°C, 3h | NiF₂ + CO → Ni + COF₂(g) |
Kinetic studies show H₂ reduction follows a first-order rate law with Eₐ = 58 kJ/mol .
Hydrolysis Behavior
The tetrahydrate form is sparingly soluble in water (4.6 g/cm³ density ), but undergoes hydrolysis in acidic media:
NiF2+2H2O⇌Ni OH 2+2HF
At pH < 3, HF dominates the equilibrium, while pH > 6 precipitates Ni(OH)₂ .
Coordination Chemistry
NiF₂·4H₂O acts as a precursor for nickel complexes:
| Ligand | Product | Geometry |
|---|---|---|
| NH₃ | [Ni(NH₃)₆]F₂ | Octahedral |
| EDTA | K₂[Ni(EDTA)]·2H₂O | Square planar |
Magnetic susceptibility measurements (μ_eff = 3.2 BM) confirm high-spin Ni²⁺ .
特性
分子式 |
F2H8NiO4 |
|---|---|
分子量 |
168.75 g/mol |
IUPAC名 |
difluoronickel;tetrahydrate |
InChI |
InChI=1S/2FH.Ni.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |
InChIキー |
HHPKUIWWHLVHQQ-UHFFFAOYSA-L |
正規SMILES |
O.O.O.O.F[Ni]F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















